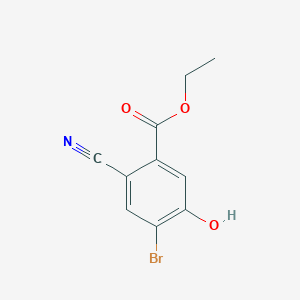

Ethyl 4-bromo-2-cyano-5-hydroxybenzoate

Descripción

Ethyl 4-bromo-2-cyano-5-hydroxybenzoate is a substituted benzoate ester characterized by a bromine atom at position 4, a cyano group at position 2, and a hydroxyl group at position 5 of the aromatic ring. The ethyl ester moiety enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity, making it distinct from simpler benzoate derivatives.

Propiedades

IUPAC Name |

ethyl 4-bromo-2-cyano-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)8(11)3-6(7)5-12/h3-4,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNQLSTGDAKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Detailed Analysis of Structural and Functional Impacts

Positional Isomerism and Reactivity The target compound (4-bromo-2-cyano-5-hydroxybenzoate) differs from Ethyl 2-bromo-4-cyano-5-formylbenzoate in substituent positions (Br at C4 vs. C2) and functional groups (OH vs. CHO at C5). The hydroxyl group enhances hydrogen-bonding interactions, improving solubility in polar solvents (e.g., water or ethanol), whereas the formyl group in increases electrophilicity, favoring reactions like nucleophilic additions .

Electronic Effects The cyano group (electron-withdrawing) at C2 in the target compound deactivates the aromatic ring, directing electrophilic substitutions to the meta position. In contrast, Ethyl 2-(4-cyanophenyl)-2-oxoacetate features a ketone and cyano group, which may stabilize enolate intermediates, enabling use in condensation reactions .

Bioactivity Considerations The hydroxyl group in the target compound could enhance bioactivity by interacting with biological targets (e.g., enzymes or receptors), similar to ethyl acetate-extracted bioactive compounds in clove and black pepper . In contrast, Ethyl 2-(bromomethyl)benzoate , lacking polar groups, is more suited for non-polar applications like polymer crosslinking.

Synthetic Utility

- The bromine atom in the target compound allows for Suzuki or Ullmann coupling reactions, while the bromomethyl group in facilitates alkylation. The formyl group in is pivotal for constructing heterocycles (e.g., imidazoles or pyridines) via cyclocondensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.